5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid
Description
5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative characterized by a methoxymethyl (-CH₂OCH₃) group at position 5 and a carboxylic acid (-COOH) group at position 2 of the pyrrole ring. Pyrroles are heterocyclic aromatic compounds with a five-membered ring containing one nitrogen atom, and their derivatives are widely studied for their biological and pharmacological properties. This compound has been identified in natural sources, such as processed Polygonatum cyrtonema (a traditional Chinese medicinal herb), where it is formed during the "nine-steaming, nine-sun-drying" preparation method .
Properties
IUPAC Name |
5-(methoxymethyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-4-5-2-3-6(8-5)7(9)10/h2-3,8H,4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLIOHOECOPPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554659-27-6 | |
| Record name | 5-(methoxymethyl)-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-(methoxymethyl)-1H-pyrrole with a suitable carboxylating agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of 5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets industry standards for purity and quality.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction may produce 5-(methoxymethyl)-1H-pyrrole-2-methanol.
Scientific Research Applications
5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrrole Derivatives
Physicochemical Properties
- Polarity : The carboxylic acid group at position 2 increases water solubility, while the methoxymethyl group at position 5 balances lipophilicity. This contrasts with 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, where the larger ethoxy group reduces aqueous solubility .
- Stability: Halogenation (e.g., 4-chloro substitution) enhances thermal and oxidative stability compared to non-halogenated analogs .
Biological Activity
5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid has a molecular formula of C₆H₇NO₃ and a molecular weight of 141.12 g/mol. The structure features a pyrrole ring substituted with a methoxymethyl group and a carboxylic acid functional group, which contributes to its biological activity.
The biological activity of 5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways that are crucial for maintaining homeostasis or responding to stressors.
Antimicrobial Activity
Research indicates that 5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid exhibits significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound could be developed as an alternative antimicrobial agent, particularly in the face of rising antibiotic resistance.
Anticancer Activity
The anticancer potential of 5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid has been explored in various cancer cell lines. In vitro studies demonstrated that it induced apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values for these cell lines were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These findings indicate that the compound may serve as a lead compound for developing new anticancer therapies.
Study on Antimicrobial Effects
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of 5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid against various pathogens. The study utilized both disk diffusion and broth microdilution methods to assess activity. The results confirmed its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.
Study on Anticancer Properties
Another significant study focused on the compound's anticancer effects. Researchers treated MCF-7 cells with varying concentrations of 5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid and assessed cell viability using an MTT assay. The results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
